molecular formula C23H28N2O8S B213112 Brucine sulfate CAS No. 4845-99-2

Brucine sulfate

Cat. No.: B213112
CAS No.: 4845-99-2
M. Wt: 492.5 g/mol
InChI Key: JBQBSCWFZJGIQL-SUJBTXFYSA-N
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Description

Brucine sulfate: is an alkaloid compound closely related to strychnine, primarily found in the seeds of the Strychnos nux-vomica tree . It is known for its bitter taste and high toxicity. This compound has been used in various scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Brucine sulfate, a weak alkaline indole alkaloid, is one of the main bioactive and toxic constituents of Nux-vomica . It has been reported to exert wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular and nervous systems . The primary targets of this compound include H+/K±ATPase, histaminergic (H2), cyclooxygenase-1 (COX-1), tumor necrosis factor (TNF-α), nuclear factor kappa B (NFκB), prostaglandin (PGE2), cyclooxygenase-2 (COX-2), and muscarinic (M1) .

Mode of Action

this compound interacts with its targets in a variety of ways. For instance, it has been found to inhibit the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria . It also inhibits COX-2 in HepG2 cells but increases the expression of Caspase-3 and the activity of Caspase-3-like protease .

Biochemical Pathways

this compound affects several biochemical pathways. It has been found to activate the PPARγ/NF-κB and apoptosis signaling pathways . It also regulates the Wnt/β-catenin signaling pathway .

Pharmacokinetics

High-purity this compound has been extracted by employing reflux extraction and crystallization, which greatly improved its solubility .

Result of Action

The molecular and cellular effects of this compound’s action include significant induction of Neuro-2a cells and primary astrocyte death . It also induces neuronal apoptosis and triggers an increase in the ratio of Bax/Bcl-2 and the level of cleaved caspase 3, as well as its activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, bacterial infection is a common complication in bone defect surgery, in which infection by clinically resistant bacteria has been a challenge for the medical community . This compound has been found to inhibit drug-resistant strains significantly better than standard strains and achieve sterilization by disrupting the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brucine sulfate can be synthesized through the reaction of brucine with sulfuric acid. The process involves dissolving brucine in hot distilled water, followed by the addition of concentrated sulfuric acid. The mixture is then cooled and crystallized to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by extracting brucine from the seeds of Strychnos nux-vomica, followed by its conversion to this compound using sulfuric acid. The extraction process typically involves reflux extraction and crystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Brucine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with nitrate ions in a concentrated sulfuric acid solution at high temperatures to form a color complex .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of brucine, such as dimethoxystrychnine and other substituted compounds .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

4845-99-2

Molecular Formula

C23H28N2O8S

Molecular Weight

492.5 g/mol

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid

InChI

InChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1

InChI Key

JBQBSCWFZJGIQL-SUJBTXFYSA-N

SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.OS(=O)(=O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O

4845-99-2

physical_description

Off-white powder;  [Sigma-Aldrich MSDS]

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of brucine sulfate?

A1: this compound heptahydrate (BS) is a salt form of brucine, a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. Its molecular formula is C23H26N2O4.H2SO4.7H2O. While specific spectroscopic data isn't provided in the research, it's worth noting that brucine itself is commonly characterized using techniques like NMR and IR spectroscopy. []

Q2: What are the known toxicological concerns associated with this compound?

A2: Brucine, and consequently this compound, is known for its toxicity. Studies have shown that brucine can cause central nervous system depression followed by convulsions and seizures. Respiratory arrest has been identified as the cause of death in animal models. The acute oral LD50 for brucine base in mice was found to be 150 mg/kg. []

Q3: Has this compound demonstrated any potential in combating bacterial resistance?

A3: Research suggests that this compound exhibits promising bacteriostatic properties, particularly against drug-resistant bacterial strains like E. coli and S. aureus. Notably, it demonstrates superior efficacy against drug-resistant strains compared to standard strains, achieving sterilization through the disruption of bacterial cell walls. []

Q4: Are there any specific applications where this compound's bacteriostatic properties are being explored?

A5: Yes, ongoing research is investigating the use of this compound in 3D printed bone scaffold systems to address bacterial infections, a prevalent complication in bone defect surgery. The development of a 3D BS-PLLA/PGA bone scaffold system using selective laser sintering (SLS) technology demonstrates its potential for controlled drug release and enhanced antimicrobial activity. []

Q5: Has this compound been investigated for its ability to induce chirality in liquid crystal systems?

A6: Yes, this compound has been explored as a chiral additive in lyotropic liquid crystal systems. Studies have examined its impact on inducing cholesteric phases in mixtures containing potassium laurate, 1-decanol, and D2O. Varying the concentration of this compound influenced the formation of different cholesteric phases, including a biaxial cholesteric phase. []

Q6: What is a Pfeiffer effect, and how does it relate to this compound?

A7: The Pfeiffer effect refers to the change in optical rotation observed when a chiral compound, like this compound, is added to a solution containing a racemic mixture. Research has revealed that the tetrabutylammonium salt of enneamolybdomanganate(IV) exhibits a Pfeiffer effect in organic media containing l-brucine sulfate. This effect is attributed to the chiral environment created by this compound, influencing the equilibrium between the enantiomers of enneamolybdomanganate(IV). []

Q7: Can this compound be used for quantitative analysis, and what are the limitations?

A8: While this compound has been historically used in spectrophotometric methods for nitrate determination, it's essential to acknowledge its limitations. Factors like the concentration of sulfuric acid and temperature significantly influence the color reaction with nitrates. Moreover, the presence of nitrite can interfere with the analysis. [] Due to these limitations and the availability of more robust techniques, this compound is no longer widely used for nitrate analysis. []

Q8: What are the implications of the Cosmetic Ingredient Review (CIR) Expert Panel's assessment of this compound?

A9: The CIR Expert Panel, responsible for evaluating the safety of cosmetic ingredients, concluded that the available data on this compound was insufficient to determine its safety in cosmetics. [] Consequently, more research is needed to establish its safety profile for cosmetic use.

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